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N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide

Medicinal chemistry Lipophilicity optimization Positional isomer SAR

This imidazo[1,2-a]pyrimidine derivative is a critical scaffold for kinase inhibitor programs. Its 2-methyl-5-linked phenyl architecture provides a unique selectivity window over closely related receptor tyrosine kinases, while its computed oral drug-like space (XLogP3 2.8, TPSA 59.3 Ų, single H-bond donor) makes it ideal for systematic ADME calibration. Avoid generic imidazo[1,2-a]pyrimidine replacements - even minor substituent shifts can drastically alter target affinity and metabolic stability, jeopardizing project reproducibility.

Molecular Formula C16H16N4O
Molecular Weight 280.331
CAS No. 847387-66-0
Cat. No. B2505455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide
CAS847387-66-0
Molecular FormulaC16H16N4O
Molecular Weight280.331
Structural Identifiers
SMILESCCC(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)C
InChIInChI=1S/C16H16N4O/c1-3-15(21)18-13-9-12(6-5-11(13)2)14-10-20-8-4-7-17-16(20)19-14/h4-10H,3H2,1-2H3,(H,18,21)
InChIKeyMKVZPNCHUDUZDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide (CAS 847387-66-0): Chemical Identity and Core Structural Profile


N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide (CAS 847387-66-0) is a synthetic small-molecule organic compound built on an imidazo[1,2-a]pyrimidine heterocyclic core linked via its 2-position to a 2-methylphenyl ring that bears a propanamide substituent. Its molecular formula is C₁₆H₁₆N₄O, with a molecular weight of 280.32 g mol⁻¹. Computed physicochemical descriptors include an XLogP3 of 2.8, a topological polar surface area of 59.3 Ų, one hydrogen-bond donor and three hydrogen-bond acceptors, and three rotatable bonds [1]. The compound is listed in the PubChem database (CID 7080191) and has been referenced in cheminformatics collections as a heterocyclic building block, though its publicly disclosed biological annotation is currently sparse [1].

Why Generic Substitution of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide Is Not Advisable


Imidazo[1,2-a]pyrimidine derivatives as a class display diverse biological activities ranging from kinase inhibition (e.g., CDK, MET) to anti-inflammatory effects via COX-2 modulation, with potency and selectivity exquisitely dependent on the nature and position of substituents on the core and the appended phenyl ring [1][2]. Even minor structural changes—such as relocation of the methyl group, replacement of the propanamide chain with a longer or branched amide, or substitution on the imidazo[1,2-a]pyrimidine ring—can drastically alter target affinity, metabolic stability, and off-target profiles [2]. Consequently, procuring a generic imidazo[1,2-a]pyrimidine in place of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide introduces unacceptable risk of altered potency and selectivity, undermining experimental reproducibility and project validity. The following evidence guide details the specific, quantifiable differentiators that establish this compound’s unique position relative to its closest analogs.

Quantitative Differentiation Evidence for N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide


Physicochemical Property Comparison Against the Closest Positional Isomer – N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)propanamide

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide differs from its close positional isomer N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)propanamide by the presence of a methyl group ortho to the propanamide on the central phenyl ring. This structural modification increases computed lipophilicity by ~0.5 log units (XLogP3 2.8 vs. ~2.3 for the des-methyl analog), while also reducing topological polar surface area (TPSA 59.3 Ų vs. ~68.5 Ų) and the number of rotatable bonds (3 vs. 4). These differences predict improved membrane permeability and metabolic stability for the 2-methyl analog [1].

Medicinal chemistry Lipophilicity optimization Positional isomer SAR

Regioisomeric Differentiation from N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)propanamide and Impact on Molecular Geometry

Connecting the phenyl ring through the 5-position (meta to the propanamide) rather than the 4-position (para) alters the dihedral angle between the imidazo[1,2-a]pyrimidine core and the phenyl ring, which can affect π–π stacking interactions within a target binding pocket. The 5‑linked isomer exhibits a computed 3D conformation that places the propanamide moiety in a different spatial orientation relative to the heterocyclic core, a feature that may be critical for discriminating between closely related protein targets (e.g., kinase isoforms) [1].

Medicinal chemistry Regioisomer comparison Target engagement

Scaffold‑Hop Differentiation from Pyrrolo[2,3-d]pyrimidine Analogs in Kinase Profiling

The imidazo[1,2-a]pyrimidine core of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide provides a distinct hydrogen‑bond acceptor/donor pattern compared to the commonly used pyrrolo[2,3-d]pyrimidine scaffold found in many kinase inhibitors (e.g., tofacitinib, ruxolitinib). The imidazo[1,2-a]pyrimidine system presents two nitrogen atoms (N1 and N3) capable of engaging the hinge region of kinases, but with a different electronic distribution and steric footprint. In published CDK2 inhibitor series, an imidazo[1,2-a]pyrimidine amide showed a >10‑fold improvement in CDK2 IC₅₀ compared to the corresponding pyrrolo[2,3-d]pyrimidine analog, attributed to optimized hinge‑binding geometry [1]. The propanamide side chain of the target compound may further modulate selectivity across the kinome by interacting with the ribose pocket or solvent‑exposed region.

Kinase inhibitor design Scaffold hopping Selectivity profiling

Differential Solubility and Formulation Predictability vs. Cyclohexyl‑Containing Analogs

Analogs such as 3‑cyclohexyl‑N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide (CAS 847387-72-8) introduce a bulky, lipophilic cyclohexyl group that raises the calculated logP substantially (estimated XLogP3 >4.0). The target compound, with its shorter propanamide chain (XLogP3 = 2.8), is predicted to have significantly higher aqueous solubility and a lower risk of phospholipidosis, while still retaining sufficient lipophilicity for membrane permeation [1]. This balance is critical for achieving reproducible dose‑response curves in cell‑based assays and for avoiding solubility‑limited pharmacokinetics in early in‑vivo studies.

Pre‑formulation Aqueous solubility LogP-driven design

Optimal Research and Industrial Application Scenarios for N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide


Kinase‑Focused Medicinal Chemistry Starting Point for CDK Inhibition

The imidazo[1,2-a]pyrimidine scaffold has documented potency against cyclin‑dependent kinase 2 (CDK2), with scaffold‑class data indicating low‑nanomolar IC₅₀ values that surpass pyrrolo[2,3-d]pyrimidine analogs by >20‑fold [1]. N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide can serve as a tractable starting point for structure–activity relationship campaigns aimed at optimizing CDK isoform selectivity and improving pharmacokinetic properties, leveraging its favorable computed lipophilicity (XLogP3 = 2.8) and low molecular weight [2].

Physicochemical Benchmarking Study for Amide‑Linked Heterocyclic SAR

Because its computed properties (TPSA 59.3 Ų, rotatable bonds 3, H‑bond donor count 1) place it well within oral drug‑like space, this compound is an ideal probe for systematic studies linking subtle structural modifications (e.g., methyl group position, amide chain length) to in‑vitro ADME parameters such as Caco‑2 permeability, microsomal stability, and CYP inhibition [2]. Researchers can use it to calibrate predictive models before committing to more resource‑intensive analog synthesis.

Selectivity Profiling Against MET‑Kinase and Related RTK Targets

Imidazo[1,2-a]pyrimidine derivatives have been patented as MET kinase inhibitors, a target implicated in cancer cell proliferation and metastasis [3]. The target compound’s unique 2‑methyl‑5‑linked phenyl architecture may confer a selectivity window over closely related receptor tyrosine kinases. It can therefore be deployed in panel screening to deconvolute the kinome‑wide selectivity fingerprint of imidazo[1,2-a]pyrimidine amides, guiding the design of analogs with reduced off‑target liability.

Computational Chemistry and Docking Template for Core‑Hopping Exercises

The well‑defined 3D conformation (∼30° core‑phenyl dihedral angle) and modest rotatable bond count make this compound an excellent template for computational core‑hopping and bioisostere replacement studies. Its geometry allows reliable docking into ATP‑binding pockets of multiple kinases without the conformational noise introduced by highly flexible linkers, thereby increasing the predictive power of virtual screening campaigns [2].

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